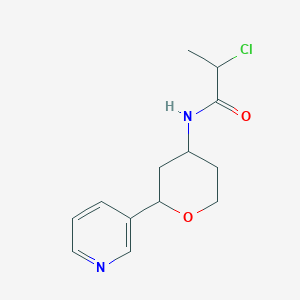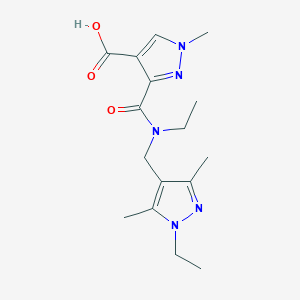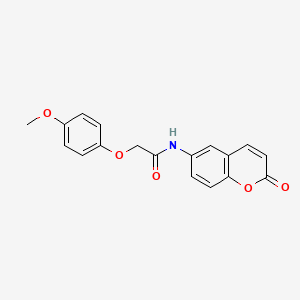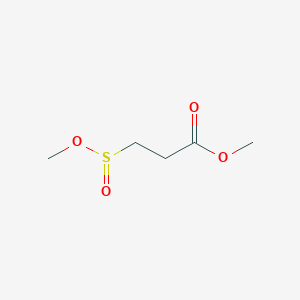
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide, also known as CPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPPO is a potent oxidant that has been used in various chemical reactions and biological assays.
Mecanismo De Acción
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide generates singlet oxygen through a photochemical reaction. When exposed to light, this compound absorbs energy and undergoes a transition to an excited state. In this excited state, this compound can react with molecular oxygen to form singlet oxygen. Singlet oxygen can then react with various biomolecules such as proteins, lipids, and DNA, leading to oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative damage in cells, leading to cell death. This compound has also been shown to induce apoptosis, a programmed cell death mechanism that is important in the development and maintenance of tissues. This compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide is a potent oxidant that can be used in various chemical reactions and biological assays. This compound is easy to synthesize and can be obtained in high yield. However, this compound is highly reactive and can be hazardous if not handled properly. This compound should be stored in a cool, dry place away from light and air.
Direcciones Futuras
There are several future directions for research involving 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide. One direction is the development of new photosensitizers for photodynamic therapy. This compound has shown promise in killing cancer cells, but it is not specific to cancer cells and can also damage healthy cells. Developing new photosensitizers that are more selective for cancer cells could improve the effectiveness and safety of photodynamic therapy. Another direction is the study of oxidative stress in cells. This compound can be used as a tool to study oxidative stress in cells and to identify new targets for therapeutic intervention. Finally, this compound can be used in the synthesis of new organic compounds with potential biological activity.
Métodos De Síntesis
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide can be synthesized using a simple one-pot reaction between 2-pyridinecarboxaldehyde, chloroacetyl chloride, and hydroxylamine hydrochloride. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in high yield after purification using column chromatography.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide has been widely used in scientific research due to its ability to generate singlet oxygen, a highly reactive form of oxygen that can react with various biomolecules. This compound has been used in photodynamic therapy, a medical treatment that involves the use of light and a photosensitizer to kill cancer cells. This compound has also been used in the synthesis of various organic compounds and in the study of oxidative stress in cells.
Propiedades
IUPAC Name |
2-chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(14)13(17)16-11-4-6-18-12(7-11)10-3-2-5-15-8-10/h2-3,5,8-9,11-12H,4,6-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCISZHFYZZODX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCOC(C1)C2=CN=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2385167.png)

![3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2385169.png)
![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2385170.png)




![7-(4-Ethoxy-3-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2385178.png)
![(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2385180.png)
![N-(3-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2385181.png)

![4-methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B2385184.png)

